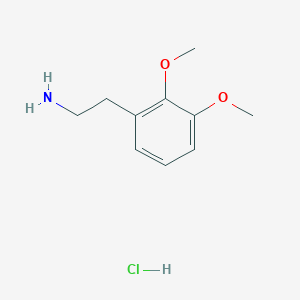

2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound that is structurally categorized as a phenethylamine . It is also known as Dopamine Related Compound C . The empirical formula is C10H15NO2 and it has a molecular weight of 181.23 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 181.23 and a storage temperature of 2-8°C . The compound is also known to be a small molecule .Scientific Research Applications

Identification and Synthesis

A study focused on the identification and synthesis of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), which may be considered a cathinone analogue of 2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride. The substance was identified using analytical techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and mass spectrometry. This research contributes to understanding the chemical properties and synthesis pathways of related compounds (Power et al., 2015).

Novel Amine Ligand Development

Another research developed a novel amine ligand, 1-(2,5-dichlorophenyl)-N,N-dimethylethanamine, from 1-(2,5-dichlorophenyl)ethanone, which is structurally related to 2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride. This development is significant for the synthesis of new chemical compounds with potential applications in various fields of chemistry and pharmaceuticals (Yap et al., 2014).

Psychoactive Substance Analysis

A study identified the pyrolysis products of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B), which is closely related to 2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride. This research is essential for understanding the potential risks and effects of pyrolytic degradation of such compounds (Texter et al., 2018).

Comparative Neuropharmacology

An investigation into the neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens, which are structurally similar to 2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride, was conducted. This study provides insights into the potential effects and mechanisms of action of these compounds in biological systems (Elmore et al., 2018).

Therapeutic Potential

Research into the antimicrobial activity of new Schiff bases derived from 2,3-dimethoxyaniline and 2-(3,4-dimethoxyphenyl)ethan-1-amine, a compound related to 2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride, was conducted. The study explored their potential as antimicrobial agents, indicating a direction for future therapeutic applications (Satheesh et al., 2021).

Safety and Hazards

The safety information available indicates that this compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - Skin Sens. 1B . The hazard statements include H302 - H315 - H317 - H318 . Precautionary statements include P261 - P264 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

Mechanism of Action

Target of Action

It is a chemical compound of the phenethylamine class , which are known to interact with various neurotransmitter systems in the brain.

Mode of Action

As a phenethylamine derivative, it may interact with its targets in a manner similar to other phenethylamines, which often involves binding to and modulating the activity of neurotransmitter receptors .

Biochemical Pathways

Phenethylamines typically influence the monoaminergic neurotransmitter systems, including dopamine, norepinephrine, and serotonin .

Result of Action

Phenethylamines often exert their effects by modulating neurotransmitter systems, which can lead to a variety of physiological and psychological effects .

properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-12-9-5-3-4-8(6-7-11)10(9)13-2;/h3-5H,6-7,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEPFTKNSNORJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dimethyl-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2441177.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B2441180.png)

![N-(2-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2441181.png)

![(E)-3-(4-chloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2441184.png)

![3-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2441185.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2441189.png)

![N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride](/img/structure/B2441194.png)

![Prop-2-enyl 2-[(3-formylphenoxy)methyl]benzoate](/img/structure/B2441196.png)